molecular formula C19H15F4N3O4 B2792566 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide CAS No. 1286704-51-5

2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2792566
CAS No.: 1286704-51-5
M. Wt: 425.34
InChI Key: LQZZEMXPRKGLLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) moiety and a fluorinated trifluoromethylphenyl group. Its design likely targets specific biological interactions, given the presence of electron-withdrawing substituents (fluoro and trifluoromethyl groups) and the imidazolidinone core, which is known for modulating pharmacokinetic properties such as metabolic stability and binding affinity .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F4N3O4/c20-14-3-1-11(7-13(14)19(21,22)23)24-17(27)9-25-5-6-26(18(25)28)12-2-4-15-16(8-12)30-10-29-15/h1-4,7-8H,5-6,9-10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZZEMXPRKGLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F4N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide is a synthetic derivative that incorporates a benzo[d][1,3]dioxole moiety, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H18F3N3O3\text{C}_{19}\text{H}_{18}\text{F}_{3}\text{N}_{3}\text{O}_{3}

This structure features a benzo[d][1,3]dioxole ring, an imidazolidine core, and a fluorinated phenyl group , which are significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the benzo[d][1,3]dioxole structure. For instance, derivatives with similar frameworks have demonstrated significant cytotoxicity against various cancer cell lines.

Case Studies

  • Synthesis and Evaluation :
    • A study synthesized several benzo[d][1,3]dioxole derivatives and evaluated their anticancer activity against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines. The most effective compounds showed IC50 values of 2.38 µM for HepG2 and 1.54 µM for HCT116, significantly lower than the standard drug doxorubicin .
  • Mechanism of Action :
    • The anticancer mechanisms were explored through various assays including:
      • Cell Cycle Analysis : The compound induced G2-M phase arrest in cancer cells.
      • Apoptosis Assessment : Annexin V-FITC assays indicated increased apoptosis in treated cells.
      • Molecular Docking Studies : These studies suggested strong binding affinities to EGFR tyrosine kinase, indicating a potential pathway for therapeutic action .

Biological Activity Overview

The biological activities of the compound can be summarized as follows:

Activity TypeObserved EffectsReference
AnticancerIC50 values ranging from 1.54 µM to 4.52 µM ,
Apoptosis InductionIncreased apoptosis in cancer cell lines ,
Cell Cycle ArrestG2-M phase arrest observed
Molecular InteractionsStrong binding to EGFR ,

Pharmacological Implications

The promising anticancer activity of this compound suggests potential applications in cancer therapy, particularly targeting specific pathways involved in tumor growth and survival. The ability to induce apoptosis and arrest the cell cycle positions it as a candidate for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture combining imidazolidinone, methylenedioxyphenyl, and fluorinated aryl groups. Below is a comparative analysis with structurally related compounds from the provided evidence:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Reported Applications Reference
Target Compound Imidazolidinone-acetamide Benzo[d][1,3]dioxol-5-yl, 4-fluoro-3-(trifluoromethyl)phenyl Hypothesized enzyme inhibition (e.g., kinase or protease targets) N/A
N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide Cyclopropanecarboxamide Chlorophenyl, tetrahydrofuran Agricultural fungicide (cyprofuram)
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Triazole-thiazole-acetamide Bromophenyl, benzodiazolyl Antidiabetic activity (α-glucosidase inhibition)
N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide Pyridinecarboxamide Chlorophenyl, hydroxyphenyl Plant growth regulator (inabenfide)
Key Observations

Bioisosteric Replacements : The target compound’s trifluoromethylphenyl group may enhance lipophilicity and metabolic resistance compared to chlorophenyl or bromophenyl analogs (e.g., compound 9c in Table 1), which are more polar and prone to oxidative degradation .

Electrophilic Substitution : The methylenedioxyphenyl group is a common pharmacophore in protease inhibitors (e.g., HIV-1 integrase inhibitors), suggesting possible antiviral or anticancer applications, though this remains speculative without direct data .

Stability Challenges :

  • The 2-oxoimidazolidin-1-yl group may hydrolyze under acidic conditions, requiring formulation adjustments.
  • The trifluoromethyl group, while metabolically stable, could induce hepatotoxicity in vivo, as seen in fluorinated agrochemicals .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents like DMF or DMSO to enhance reaction kinetics. For example, DMF was critical in synthesizing structurally similar acetamide derivatives under mild conditions .
  • Catalysts : Potassium carbonate or triethylamine can facilitate nucleophilic substitution reactions, as demonstrated in thiazole-acetamide syntheses .
  • Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and isolate intermediates. Multi-step syntheses often require iterative purification (e.g., recrystallization from ethanol or methanol) .

Q. Example Reaction Conditions Table

StepReagents/ConditionsYield (%)Purity (%)Reference
1DMF, K₂CO₃, 25°C7590
2EtOH recrystallization6895

Q. What analytical techniques are recommended for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying backbone connectivity. For instance, aromatic protons in the benzo[d][1,3]dioxole moiety resonate at δ 6.7–7.2 ppm, while trifluoromethyl groups appear as singlets in ¹⁹F NMR .
  • Infrared (IR) Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-F bonds at 1100–1200 cm⁻¹ .
  • HPLC-MS : Validate molecular weight (e.g., [M+H]⁺ peaks) and purity (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the benzo[d][1,3]dioxole moiety?

Methodological Answer:

  • Analog Synthesis : Replace the benzo[d][1,3]dioxole group with bioisosteres like benzothiazole or phenyl rings. For example, modifying the P(1) ligand in factor Xa inhibitors improved selectivity .
  • Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition or cell viability). A 10-fold drop in activity upon replacing benzo[d][1,3]dioxole suggests its critical role in binding .

Q. Example SAR Table

SubstituentIC₅₀ (nM)Selectivity Ratio (vs. Trypsin)Reference
Benzo[d][1,3]dioxole5.2>1000
Phenyl12050

Q. What in vivo models are appropriate for evaluating neurogenic or therapeutic potential?

Methodological Answer:

  • Rodent Neurogenesis Models : Administer the compound to adult rats and quantify hippocampal neurogenesis via BrdU staining. demonstrated neurogenic effects using structurally related acrylonitrile derivatives .
  • Dosage Optimization : Use pharmacokinetic data (e.g., bioavailability from ) to determine effective doses. For example, razaxaban (a factor Xa inhibitor) required 1 mg/kg oral dosing for efficacy .

Q. How can computational modeling predict binding affinity with target proteins?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions between the compound and active sites (e.g., factor Xa’s S1/S4 pockets). highlighted docking poses for similar compounds .
  • DFT Calculations : Analyze electron distribution in the trifluoromethyl group to predict electrostatic interactions. Computational insights guided fluorinated maleimide designs .

Q. How should researchers address discrepancies between in vitro and in vivo activity data?

Methodological Answer:

  • Metabolic Stability Assays : Test liver microsome stability to identify rapid degradation. For example, poor oral bioavailability in razaxaban analogs was linked to hepatic metabolism .
  • Plasma Protein Binding : Measure free fraction using equilibrium dialysis. High protein binding (>99%) can reduce in vivo efficacy despite potent in vitro activity .

Q. What strategies mitigate challenges in multi-step synthesis (e.g., low intermediate yields)?

Methodological Answer:

  • Parallel Synthesis : Optimize each step independently. For instance, chloroacetylation of thiazole intermediates required stoichiometric control to avoid side products .
  • Scalable Purification : Use flash chromatography with gradients of ethyl acetate/hexane for intermediates. achieved >90% purity via stepwise recrystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.